1-Ethyl-3-nitroso-2-phenylindole
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Overview
Description
1-Ethyl-3-nitroso-2-phenylindole is an organic compound with the molecular formula C16H14N2O. It belongs to the class of indole derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Ethyl-3-nitroso-2-phenylindole typically involves the reaction of 1-ethyl-2-phenylindole with nitrosating agents under controlled conditions. One common method is the reaction of 1-ethyl-2-phenylindole with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the 3-position of the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-Ethyl-3-nitroso-2-phenylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
1-Ethyl-3-nitroso-2-phenylindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-nitroso-2-phenylindole involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain types of cells .
Comparison with Similar Compounds
1-Ethyl-3-nitroso-2-phenylindole can be compared with other similar compounds, such as:
1-Ethyl-2-phenylindole: Lacks the nitroso group and has different chemical reactivity and biological activity.
5-Methyl-2-phenylindole: Substituted at the 5-position, leading to different chemical properties.
3-Methyl-1-(2-(3-nitro-phenyl)-2-oxo-ethyl)-pyridinium bromide hydrate: Contains a nitro group instead of a nitroso group, resulting in different reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitroso group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53603-64-8 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-ethyl-3-nitroso-2-phenylindole |
InChI |
InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)15(17-19)16(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
HVIBJSFVJIMNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O |
Origin of Product |
United States |
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